2-(Aminomethyl)-6-methoxypyridin-4-amine
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Overview
Description
2-(Aminomethyl)-6-methoxypyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position, a methoxy group at the sixth position, and an amine group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methoxypyridin-4-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminomethylpyridine with methoxy-containing reagents under controlled conditions. For instance, the reaction of 2-aminomethylpyridine with methoxybenzyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and aminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-methoxypyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-6-methoxypyridin-4-amine include:
- 2-Aminopyridine
- 2-(Aminomethyl)pyridine
- 6-Methoxypyridin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methoxypyridin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,4,8H2,1H3,(H2,9,10) |
InChI Key |
HLWWUQKIGOYVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CN)N |
Origin of Product |
United States |
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